molecular formula C36H51NO11 B1194313 Szechenyine CAS No. 96562-88-8

Szechenyine

Cat. No.: B1194313
CAS No.: 96562-88-8
M. Wt: 673.8 g/mol
InChI Key: DXAQZKJLRXMIFW-PFKPNTMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Szechenyine has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for Szechenyine suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

Szechenyine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to inhibit certain enzymes, which contributes to its cytotoxic properties . This compound’s molecular formula is C36H51NO11, and it has a molecular weight of 673.79 . The compound’s high purity (≥98%) ensures its effectiveness in biochemical studies .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits certain enzymes involved in DNA replication and repair, which results in the accumulation of DNA damage and subsequent cell death . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to one year in solution . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with gradual degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For example, this compound inhibits enzymes responsible for glycolysis and oxidative phosphorylation, leading to altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound accumulates in the mitochondria, where it exerts its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis . The precise localization of this compound within cells is essential for understanding its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Szechenyine is typically extracted from natural sources, specifically from the roots of Aconitum brachypodum Diels . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. The process involves the use of organic solvents and various purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Szechenyine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Szechenyine is unique due to its specific chemical structure and properties. it shares similarities with other alkaloids isolated from Aconitum species, such as:

  • Aconitine
  • 3-Acetylaconitine
  • Songorine
  • Beta-sitosterol

Properties

IUPAC Name

[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAQZKJLRXMIFW-HYCPVBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Szechenyine and what is known about its structure?

A1: this compound is a novel compound isolated from the plant Aconitum szechenyianum Gay []. The study elucidated its structure using spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, and Mass spectrometry []. Unfortunately, the paper does not provide the specific molecular formula, weight, or detailed spectroscopic data for this compound.

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